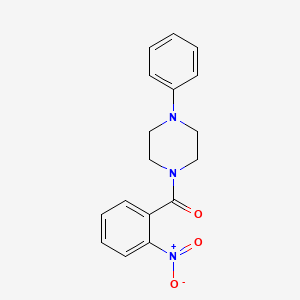
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-phenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, leveraging principles of organic synthesis such as one-pot multi-component reactions, which allow for the efficient preparation of novel hybrids or derivatives. For instance, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing similar functional groups have been synthesized through a one-pot reaction, demonstrating the versatility and adaptability of synthetic strategies for such complex molecules (Abdelwahab et al., 2023).
Molecular Structure Analysis
The structural elucidation of these compounds typically involves advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography. These methods provide detailed insights into the molecular configuration, bonding patterns, and overall molecular geometry, critical for understanding the compound's chemical behavior and interaction capabilities. For example, the crystal structure and molecular conformation of related acetamide derivatives have been determined, revealing their complex intramolecular and intermolecular interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including recyclization, acylation, and substitution reactions, which modify their chemical structure and potentially their biological activity. The reactivity is often influenced by the presence of functional groups such as acetamide, which can participate in hydrogen bonding and other non-covalent interactions, affecting the compound's chemical stability and reactivity (Silaichev et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments, which is essential for its application in various fields. These properties are directly influenced by the molecular structure and the nature of substituents attached to the core molecule (Marinova et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa), reactivity towards different reagents, and the ability to form derivatives, are central to the compound's utility and its mechanism of action in potential applications. For instance, the determination of acidity constants via UV spectroscopic studies for similar compounds provides insight into their protonation states, which is critical for understanding their chemical behavior in different pH environments (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Antitumor Activity
- Antitumor Effects in Cancer Cell Lines : A study synthesized derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, showing promising antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. Computer docking experiments suggest these compounds block oncogenic tyrosine kinases, particularly bcr/abl (Sultani et al., 2017).
Neuroprotective and MAO-B Inhibitory Activities
- Neuroprotection and MAO-B Inhibition : A study identified a specific structure, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide, as having the highest neuroprotective and MAO B inhibitory activity, with low neurotoxicity (Mitkov et al., 2022).
Antioxidant and Anti-Inflammatory Properties
- Antioxidant and Anti-Inflammatory Effects : A study synthesized derivatives containing 1,3-dimethylxanthine and evaluated their antioxidant and anti-inflammatory properties, finding promising results in vitro (Кorobko et al., 2018).
Anticonvulsant Activity
- Anticonvulsant Effects : Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with 2,6-dimethyl substituents, showed significant anticonvulsant activity against maximal electroshock test in a study (Soyer et al., 2004).
Analgesic Properties
- Analgesic Effects : A study on 4-arylpiperazinylalkyl derivatives of purine-2,6-dione and related compounds revealed significant analgesic properties, particularly benzylamide and 4-phenylpiperazinamide derivatives (Zygmunt et al., 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Efficacy : New compounds synthesized using a molecular linking strategy showed high activity against Gram-negative and Gram-positive bacteria, as well as significant antifungal validation against various strains (Verma et al., 2021).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-18(11-7-5-4-6-8-11)12(22)9-21-10-17-14-13(21)15(23)20(3)16(24)19(14)2/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTQUVVMCZBVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)
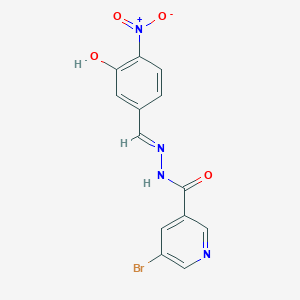
![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

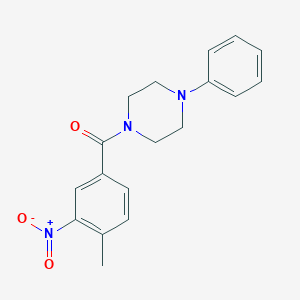
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
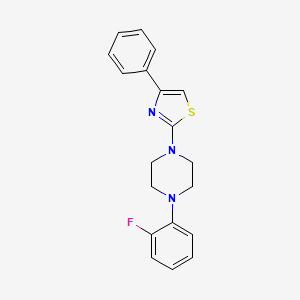
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
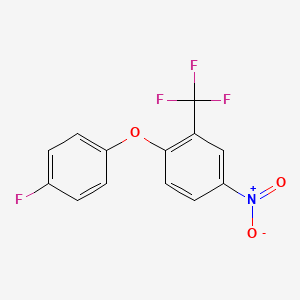
![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)
